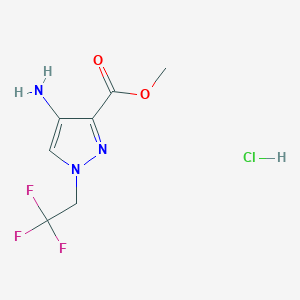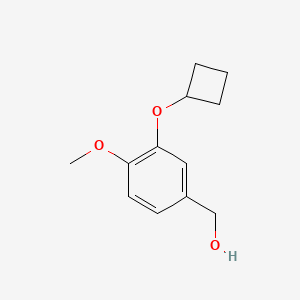
(3-Cyclobutyloxy-4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclobutyloxy-4-methoxyphenyl)methanol, also known as CBOMe, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic properties. CBOMe has gained attention in recent years due to its ability to interact with serotonin receptors, which are involved in regulating mood, cognition, and behavior.
Mecanismo De Acción
(3-Cyclobutyloxy-4-methoxyphenyl)methanol acts as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C. By interacting with these receptors, (3-Cyclobutyloxy-4-methoxyphenyl)methanol can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Efectos Bioquímicos Y Fisiológicos
(3-Cyclobutyloxy-4-methoxyphenyl)methanol has been found to produce a range of biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperthermia, and produce changes in heart rate and blood pressure. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been found to produce hallucinogenic effects such as altered perception, thought, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Cyclobutyloxy-4-methoxyphenyl)methanol in lab experiments is its ability to selectively target serotonin receptors, which are involved in regulating mood and behavior. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been found to produce long-lasting effects, which can be useful for studying the neurobiological mechanisms underlying mental health disorders. However, one limitation of using (3-Cyclobutyloxy-4-methoxyphenyl)methanol in lab experiments is its potential for producing adverse effects such as hyperthermia and changes in heart rate and blood pressure.
Direcciones Futuras
There are several future directions for (3-Cyclobutyloxy-4-methoxyphenyl)methanol research. One area of interest is its potential use in treating mental health disorders such as depression and anxiety. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been studied for its potential use in addiction treatment, and future research could explore its efficacy in reducing drug-seeking behavior in humans. Another area of interest is the development of safer and more selective compounds that target serotonin receptors, which could have potential therapeutic applications in treating a range of mental health disorders.
Métodos De Síntesis
(3-Cyclobutyloxy-4-methoxyphenyl)methanol can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with cyclobutanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reduced using sodium borohydride to yield (3-Cyclobutyloxy-4-methoxyphenyl)methanol.
Aplicaciones Científicas De Investigación
(3-Cyclobutyloxy-4-methoxyphenyl)methanol has been studied for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to interact with serotonin receptors in the brain, which are involved in regulating mood and behavior. (3-Cyclobutyloxy-4-methoxyphenyl)methanol has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
(3-cyclobutyloxy-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-6-5-9(8-13)7-12(11)15-10-3-2-4-10/h5-7,10,13H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXIIDIJKJCVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutoxy-4-methoxyphenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2892214.png)
![N-[[4-(3-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2892216.png)
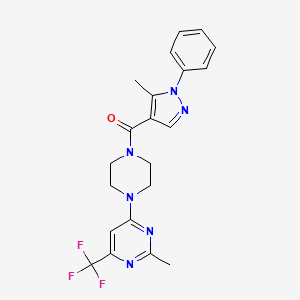
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
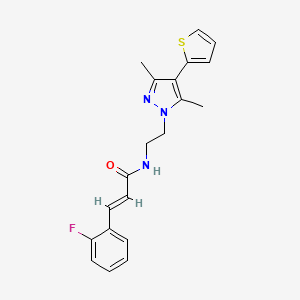
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)
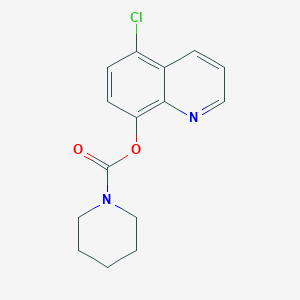
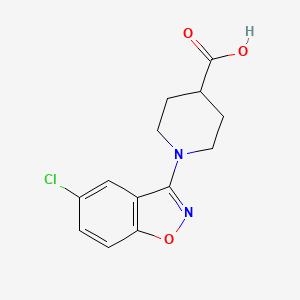
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)
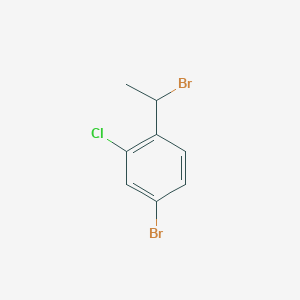
![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)
